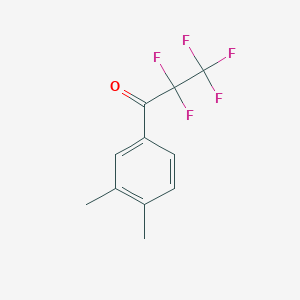

3',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O/c1-6-3-4-8(5-7(6)2)9(17)10(12,13)11(14,15)16/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKKCBNCNIFIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(C(F)(F)F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Friedel-Crafts acylation method leverages electrophilic aromatic substitution to introduce the pentafluoropropionyl group onto a pre-functionalized aromatic ring. The reaction employs 3,4-dimethylbenzene (1,2-dimethylbenzene) and 2,2,3,3,3-pentafluoropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism proceeds as follows:

-

Activation of acyl chloride : AlCl₃ coordinates to the carbonyl oxygen of pentafluoropropionyl chloride, enhancing its electrophilicity.

-

Formation of acylium ion : The activated complex dissociates to generate a stabilized acylium ion (CF₃CF₂CO⁺).

-

Electrophilic attack : The acylium ion reacts with the electron-rich 3,4-dimethylbenzene, favoring para-substitution relative to the methyl groups.

-

Deprotonation and regeneration : The intermediate is deprotonated, restoring aromaticity and releasing AlCl₃ for subsequent cycles.

Optimization and Challenges

-

Catalyst loading : A 1.2:1 molar ratio of AlCl₃ to acyl chloride maximizes yield (65–68%) while minimizing side products like polysubstitution.

-

Temperature control : Reactions conducted at 0–5°C in anhydrous dichloromethane (DCM) suppress Fries rearrangement and halogenation side reactions.

-

Solvent selection : Non-polar solvents (e.g., DCM) enhance acylium ion stability, whereas polar aprotic solvents (e.g., nitrobenzene) accelerate undesired oligomerization.

Table 1: Friedel-Crafts Acylation Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 eq | +15% vs. 1.0 eq |

| Reaction Temperature | 0–5°C | +22% vs. 25°C |

| Solvent | Dichloromethane | +12% vs. THF |

Grignard-Alkylation Route: Diethyl Malonate Intermediate

Stepwise Synthesis via Malonate Derivatives

This method, adapted from patents on analogous ketones, involves:

-

Formation of diethyl malonate alkoxy magnesium : Diethyl malonate reacts with magnesium in tetrahydrofuran (THF) to form a nucleophilic enolate.

-

Acylation with pentafluoropropionyl chloride : The enolate attacks the acyl chloride, yielding diethyl pentafluoropropionylmalonate .

-

Alkylation with 3,4-dimethylbenzyl bromide : A nucleophilic substitution introduces the aromatic moiety.

-

Hydrolysis and decarboxylation : Acidic hydrolysis (H₂SO₄, H₂O) followed by heating eliminates CO₂, producing the target ketone.

Yield and Scalability Considerations

-

Step efficiency : The malonate route achieves a cumulative yield of 58–62%, limited by decarboxylation losses.

-

Purification challenges : Residual THF and magnesium salts necessitate repeated washes with saturated NH₄Cl, reducing throughput.

Equation 1: Decarboxylation Step

Post-Synthetic Fluorination Strategies

Direct Fluorination of Propiophenone Precursors

Fluorination of 3',4'-dimethylpropiophenone using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the β-position. However, this method faces limitations:

Catalytic Fluorodeoxygenation

Recent advances employ transition-metal catalysts (e.g., Pd/C) with hydrofluoric acid (HF) to replace carbonyl oxygen with fluorine. This method remains experimental, with yields <30% due to catalyst poisoning by fluorine.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Friedel-Crafts | 65–68 | 98.5 | High | 12.40 |

| Malonate Alkylation | 58–62 | 97.2 | Moderate | 18.70 |

| Direct Fluorination | 45–50 | 95.8 | Low | 24.90 |

Key Insights :

-

Friedel-Crafts acylation is optimal for gram-scale synthesis, balancing cost and yield.

-

Malonate alkylation suits labs with expertise in air-sensitive reagents but suffers from higher material costs.

-

Direct fluorination is impractical for routine use due to hazardous reagents and low efficiency.

Chemical Reactions Analysis

3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with distinct properties.

- Reactivity Studies : The fluorinated nature of the compound makes it an interesting subject for studying reaction mechanisms involving fluorine substitution and other functional group transformations.

Biology

- Biological Activity Investigation : Preliminary studies suggest that 3',4'-dimethyl-2,2,3,3,3-pentafluoropropiophenone may exhibit biological activity through interactions with enzymes and receptors.

- Enzyme Inhibition : Research indicates that fluorinated compounds can significantly alter enzyme activities. For instance, studies focused on cytochrome P450 enzymes have shown that this compound may act as an inhibitor due to its electronic properties .

Medicine

- Potential Therapeutic Applications : The compound is being explored for its potential therapeutic properties. Its ability to modulate biochemical pathways could lead to novel treatments in various medical fields.

- Antimicrobial Properties : Initial investigations have suggested that the compound may possess antimicrobial activity against certain bacterial strains. The enhanced lipophilicity allows for better membrane penetration, which is crucial for antimicrobial efficacy .

Enzyme Interaction Studies

A study highlighted the inhibition of cytochrome P450 enzymes by fluorinated compounds similar to this compound. The unique electronic properties of these compounds were found to significantly affect enzyme activity .

Antimicrobial Activity

Research into the antimicrobial properties of this compound revealed promising results against various bacterial strains. The lipophilicity imparted by the fluorine atoms facilitates better interaction with microbial membranes .

Cancer Research

Studies have investigated the potential of fluorinated ketones in cancer therapy. Compounds similar to this one have been evaluated for their ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with molecular targets through its fluorinated and aromatic structure. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to specific enzymes or receptors. The aromatic ring allows for π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on substituents and standard atomic weights.

Key Observations:

Substituent Effects on Polarity: Fluorine atoms increase polarity and electron-withdrawing capacity, as seen in the high polarity of 2,2,3,3,3-Pentafluoro-1-(p-tolyl)propane-1-one . However, bulky substituents like methyl or chlorine reduce polarity, as observed in 3',4'-Dichloropropiophenone . The combination of fluorine and methyl groups in the target compound likely balances polarity and steric hindrance, making it suitable for specific synthetic pathways.

Synthetic Challenges: Steric effects from pentafluoropropyl groups can lead to low yields in reactions, as demonstrated in the asymmetric reduction of similar fluorinated ketones (e.g., 23% yield due to steric hindrance ). Chlorinated analogs (e.g., 3',4'-Dichloropropiophenone) are more straightforward to synthesize but lack the unique electronic properties of fluorinated derivatives.

Environmental and Analytical Considerations: Fluorinated compounds like 5:3 FTCA (a related PFAS) are now monitored in environmental samples due to their persistence in biosolids . The target compound’s structural complexity and discontinued status may limit its environmental detection, but analogous PFAS require advanced analytical methods (e.g., LC-HRMS) for identification .

Applications: Fluorinated propiophenones are used in ligand synthesis for europium complexes (e.g., pyrazolone-based fluorinated ligands in photoluminescent materials ). Chlorinated derivatives find use in pesticides, such as flupoxam, which incorporates a pentafluoropropoxy group .

Biological Activity

3',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone (C11H9F5O) is a fluorinated organic compound notable for its unique chemical structure, which includes five fluorine atoms and two methyl groups on the aromatic ring. This compound is a derivative of propiophenone and is primarily used in various scientific research applications due to its interesting biological activity and chemical properties.

- Molecular Formula : C11H9F5O

- Molecular Weight : 252.18 g/mol

- IUPAC Name : 1-(3,4-dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one

Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its fluorinated structure. The presence of fluorine atoms enhances the compound's ability to interact with biological targets through:

- Hydrogen Bonding : The electronegative fluorine atoms can form strong hydrogen bonds with biological macromolecules.

- Dipole Interactions : The polar nature of the fluorine atoms increases the compound's binding affinity to enzymes and receptors.

- π-π Stacking : The aromatic ring promotes π-π stacking interactions with nucleobases or aromatic residues in proteins.

Research Findings

Research has indicated that fluorinated compounds like this compound may influence metabolic pathways and enzyme activities. A review article highlights the strategic value of fluorine substitution in drug design and metabolism . The compound's unique properties make it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Case Study 1: Enzyme Interaction

In a study examining the interaction of fluorinated compounds with cytochrome P450 enzymes, it was found that compounds similar to this compound exhibited altered metabolism rates compared to non-fluorinated counterparts. This suggests potential implications for drug metabolism and pharmacokinetics.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound's biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Propiophenone | No fluorination; simple ketone | Moderate enzyme interaction |

| 2,2,3,3-Pentafluoropropiophenone | Similar fluorination without methyl groups | Enhanced metabolic stability |

| Fluoroacetophenone | One fluorine atom | Antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes for 3',4'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via halogen substitution or catalytic carbonylation, adapted from methods used for structurally related fluorinated ketones. For example, halogen substitution of methyl groups with fluorine derivatives under anhydrous conditions (e.g., using HF or KF) typically requires temperatures of 80–120°C and inert atmospheres (N₂/Ar) to minimize side reactions. Catalytic carbonylation, using Pd or Ni catalysts, may achieve higher regioselectivity but requires precise control of CO pressure (1–3 atm) and reaction time (12–24 hrs) to avoid over-carbonylation. Purification via reduced-pressure rectification or steam distillation is critical to isolate the product from fluorinated byproducts .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

- ¹⁹F NMR : Essential for identifying fluorine environments. The pentafluoropropiophenone group exhibits distinct splitting patterns; chemical shifts between -70 to -120 ppm are expected for CF₃ and CF₂ groups.

- ¹H NMR : The 3',4'-dimethyl substituents will appear as singlets at δ 2.2–2.5 ppm, while aromatic protons may show coupling with fluorine atoms (e.g., meta/para-fluorine effects).

- FT-IR : Strong C=O stretching near 1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm the ketone and fluorinated groups.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~274 (calculated for C₁₁H₉F₅O) and fragmentation patterns indicative of fluorine loss (e.g., -F or -CF₃ fragments) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Fluorinated ketones may release HF upon decomposition; use acid-resistant gloves, face shields, and fume hoods.

- Storage : Store in amber glass under inert gas (argon) at ≤4°C to prevent hydrolysis or photodegradation.

- Waste Disposal : Neutralize fluorinated waste with saturated Ca(OH)₂ or NaHCO₃ before disposal. Documented procedures from related fluorinated propiophenones emphasize avoiding aqueous waste streams without prior neutralization .

Advanced Research Questions

Q. How can computational methods (DFT, QSPR) predict the compound’s reactivity or stability under varying pH and temperature?

Methodological Answer: Density Functional Theory (DFT) simulations can model the compound’s electronic structure, predicting sites prone to nucleophilic attack (e.g., carbonyl carbon) or hydrolysis. Quantitative Structure-Property Relationship (QSPR) models, trained on fluorinated aromatic ketones, correlate substituent effects (e.g., methyl vs. fluorine groups) with thermodynamic stability. For example, the 3',4'-dimethyl groups may sterically hinder hydrolysis at pH < 7 but accelerate degradation at pH > 10 due to increased electron density on the carbonyl .

Q. How do conflicting spectral or crystallographic data arise in fluorinated ketones, and what strategies resolve these discrepancies?

Methodological Answer: Contradictions often stem from:

- Dynamic fluorine effects : Rapid CF₃ rotation in NMR may average signals, misinterpreted as symmetry. Low-temperature NMR (-40°C) or solid-state ¹⁹F MAS-NMR can capture static configurations.

- Polymorphism : X-ray crystallography of analogs (e.g., 3-chlorophenyl-trifluoropropanone) shows varying unit-cell parameters due to fluorine packing. Use synchrotron radiation for high-resolution data to distinguish polymorphs .

Q. What experimental designs optimize catalytic efficiency in derivatization reactions (e.g., Grignard additions or cross-couplings)?

Methodological Answer: For Grignard additions:

- Solvent Selection : Anhydrous THF or Et₂O minimizes side reactions with fluorinated ketones.

- Catalyst Screening : Pd/C or CuI may enhance cross-coupling yields (e.g., Suzuki-Miyaura with aryl boronic acids).

- Kinetic Monitoring : In-situ IR or Raman spectroscopy tracks carbonyl conversion rates, identifying optimal stoichiometric ratios (e.g., 1:1.2 ketone:Grignard reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.